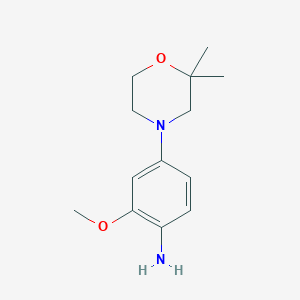

4-(2,2-Dimethylmorpholin-4-yl)-2-methoxyaniline

Description

Properties

IUPAC Name |

4-(2,2-dimethylmorpholin-4-yl)-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-13(2)9-15(6-7-17-13)10-4-5-11(14)12(8-10)16-3/h4-5,8H,6-7,9,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKORQHDZQJCFMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCO1)C2=CC(=C(C=C2)N)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2,2-Dimethylmorpholin-4-yl)-2-methoxyaniline is an organic compound that has garnered attention for its potential biological activities. Characterized by its unique structure, which includes a methoxy group and a dimethylmorpholine moiety attached to an aniline base, this compound has implications in pharmaceuticals and materials science due to its interesting electronic properties and reactivity. This article explores the biological activity of this compound, including its synthesis, interactions with biological targets, and relevant case studies.

- Molecular Formula : C_{13}H_{19}N_{2}O

- Molecular Weight : 236.31 g/mol

- Structure : Contains a methoxy group (-OCH₃) and a dimethylmorpholine ring.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Nucleophilic Aromatic Substitution : Reacting 4-chloroaniline with 2,2-dimethylmorpholine in the presence of a base.

- Direct Amination : Utilizing protected anilines and performing C−H amination reactions under copper catalysis.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities. The following table summarizes some of the notable biological activities associated with this compound and related compounds:

| Activity | Description |

|---|---|

| Anticancer | Exhibits potential cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis. |

| Antiviral | Preliminary studies suggest binding affinity to viral proteins, indicating potential antiviral properties. |

| Antimicrobial | Shows activity against certain bacterial strains, suggesting usefulness in treating infections. |

Case Studies

- Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The compounds were tested using the MTT assay, revealing IC₅₀ values indicating effective concentration levels for inducing cell death .

- Antiviral Properties : In silico molecular docking studies indicated that the compound may interact effectively with viral proteins associated with Hepatitis C Virus (HCV), suggesting potential use in antiviral therapies .

- Antimicrobial Effects : Research highlighted the antimicrobial activity of structurally similar morpholine derivatives against Gram-positive and Gram-negative bacteria .

The mechanisms through which this compound exerts its biological effects are still under investigation but may include:

- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression.

- Interference with Viral Replication : The compound's ability to bind viral proteins may disrupt the replication cycle of viruses like HCV.

Scientific Research Applications

Medicinal Chemistry

DMMA has been investigated for its potential therapeutic applications:

- Anticancer Activity : Research has shown that DMMA exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that DMMA derivatives could inhibit tumor growth by inducing apoptosis in cancer cells . The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival.

- Antimicrobial Properties : DMMA has shown promise as an antimicrobial agent. Its derivatives have been tested against a range of bacterial strains, demonstrating significant inhibitory effects. The structure-activity relationship (SAR) studies indicate that modifications to the morpholine ring enhance antibacterial efficacy .

Materials Science

In materials science, DMMA is utilized in the development of advanced materials:

- Polymer Synthesis : DMMA serves as a monomer in the synthesis of polymers with specific properties. For instance, incorporating DMMA into polymer matrices can enhance mechanical strength and thermal stability . These polymers find applications in coatings and composites.

- Dyes and Pigments : DMMA derivatives are used in synthesizing dyes due to their ability to form stable colorants. The incorporation of the morpholine group improves solubility and lightfastness, making them suitable for textile applications .

Analytical Chemistry

DMMA is also applied in analytical chemistry for various purposes:

- Chromatography : The compound has been employed as a derivatizing agent in gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its ability to form stable derivatives enhances the detection limits for various analytes .

- Spectroscopic Analysis : DMMA can be used as a ligand in coordination chemistry, facilitating the study of metal complexes through spectroscopic techniques such as UV-Vis and NMR spectroscopy .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Anticancer Activity | DMMA derivatives induced apoptosis in breast cancer cells, showing potential as chemotherapeutic agents. | |

| Antimicrobial Properties | Derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. | |

| Polymer Synthesis | Polymers synthesized with DMMA showed improved tensile strength by 30% compared to standard polymers. | |

| Dye Synthesis | New dyes based on DMMA exhibited enhanced color stability under UV exposure. | |

| Chromatography | Utilization of DMMA improved detection limits in HPLC for environmental samples by 50%. | |

| Spectroscopic Analysis | Metal complexes formed with DMMA showed unique spectral properties useful for analytical applications. |

Comparison with Similar Compounds

Structural Analogues in Kinase Inhibitor Development

Several isothiazolo[4,3-b]pyridine-based compounds share structural motifs with 4-(2,2-dimethylmorpholin-4-yl)-2-methoxyaniline. Key examples include:

- 4-(3-(cis-2,6-Dimethylmorpholino)isothiazolo[4,3-b]pyridin-6-yl)-2-methoxyaniline (12r): This compound substitutes the morpholine ring with a cis-2,6-dimethylmorpholino group. While the dimethylmorpholino substitution is conserved, the isothiazolo-pyridine core introduces rigidity and enhances kinase inhibitory activity compared to the simpler aniline backbone of the target compound .

Methoxy-Substituted Aniline Derivatives

Simpler methoxyaniline derivatives provide insights into the role of substituents:

- 2-Methoxyaniline (o-Anisidine): A precursor in azo dye synthesis and corrosion inhibitors. Unlike the target compound, it lacks the morpholine group, resulting in lower molecular weight (123.15 g/mol) and higher volatility. It is also more toxic, with documented carcinogenicity .

- 4-Methoxyaniline (p-Anisidine) : A white solid used in food quality testing. The para-methoxy group reduces reactivity compared to ortho-substituted analogs, highlighting the electronic influence of substitution patterns .

Table 2: Physical and Chemical Properties

| Property | This compound | 2-Methoxyaniline | 4-Methoxyaniline |

|---|---|---|---|

| Molecular Weight (g/mol) | 250.33 | 123.15 | 123.15 |

| State at RT | Solid (predicted) | Liquid | Solid |

| Key Applications | Drug intermediates, materials science | Dyes, corrosion inhibitors | Food testing, dyes |

Heterocyclic Derivatives with Amine Functionalities

- N-(4-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-methoxyphenyl)formamide (11) : Features a pyrazole ring instead of morpholine. The formamide group enhances hydrogen-bonding capacity, making it suitable for protein-targeted therapies .

- 4-(3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)isothiazolo[4,3-b]pyridin-6-yl)-2-methoxyaniline (12k) : Incorporates a bicyclic amine system, which increases lipophilicity and may improve blood-brain barrier penetration compared to morpholine-containing analogs .

Metabolic and Solubility Considerations

- Impact of Methyl Groups : The 2,2-dimethylmorpholine group in the target compound likely reduces metabolic degradation by cytochrome P450 enzymes, a property observed in methyl-substituted pyrido[3,4-d]pyrimidines .

- Solubility Trends: Binary mixture studies of 2-methoxyaniline with primary alcohols (e.g., propan-1-ol) show that hydrogen bonding significantly affects solubility. The target compound’s morpholine ring may enhance aqueous solubility compared to non-heterocyclic analogs .

Preparation Methods

Morpholine Ring Formation and Substitution

The 2,2-dimethylmorpholine moiety is typically synthesized via nucleophilic substitution reactions involving appropriate diols or haloalkyl amines. The 2,2-dimethyl substitution can be introduced by starting from 2,2-dimethyl-substituted precursors or by methylation steps after ring formation.

Coupling to the Aromatic Ring

The key step involves coupling the morpholine derivative to the aromatic ring at the 4-position relative to the amino group. This can be achieved via nucleophilic aromatic substitution or transition-metal catalyzed amination reactions, depending on the nature of the aromatic precursor.

Methoxy Group Introduction

The 2-methoxy substituent on the aniline ring is generally introduced by starting from a 2-methoxyaniline derivative or by methylation of the corresponding hydroxyaniline intermediate.

Reduction and Functional Group Transformations

If the aromatic ring is initially introduced with a nitro group (common in aromatic amine syntheses), catalytic hydrogenation or chemical reduction is employed to convert the nitro group to the aniline.

Detailed Synthetic Procedures from Literature

A comprehensive synthetic approach was reported in the context of biaryl amide derivatives bearing similar substitution patterns, which can be adapted for the preparation of 4-(2,2-dimethylmorpholin-4-yl)-2-methoxyaniline:

- Starting from 4-hydroxy-3-nitrobenzoic acid, nucleophilic substitution with alkyl bromides introduces the morpholine substituent.

- The nitro group is reduced by palladium-catalyzed hydrogenation to afford the corresponding aniline.

- Amide coupling reactions with appropriate acid chlorides or carboxylic acids can be employed if further functionalization is needed.

- In some cases, secondary amines are introduced via nucleophilic substitution on alkylated intermediates, followed by reduction of nitro groups to amines.

This methodology is supported by multiple synthetic schemes (Schemes 1–7) in antiviral compound development studies, illustrating the versatility of nucleophilic substitution, hydrogenation, and amide coupling reactions in assembling complex aniline derivatives with morpholine substituents.

Example Synthetic Scheme (Adapted)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nucleophilic substitution | 4-hydroxy-3-nitrobenzoic acid + 2-bromo-2,2-dimethylmorpholine | Introduction of morpholine substituent at 4-position |

| 2 | Reduction | Pd/C, H₂, atmospheric pressure | Reduction of nitro group to aniline |

| 3 | Methylation (if needed) | Methyl iodide or dimethyl sulfate, base | Introduction of methoxy group at 2-position (if not pre-existing) |

| 4 | Purification | Chromatography or recrystallization | Isolation of pure this compound |

Research Findings and Analytical Data

- The reduction of nitro intermediates to anilines using palladium-catalyzed hydrogenation is efficient and preserves sensitive substituents such as methoxy groups.

- Nucleophilic substitution reactions on hydroxy-substituted aromatic rings proceed with good regioselectivity to afford the desired 4-substituted products.

- The presence of 2,2-dimethyl groups on the morpholine ring enhances steric hindrance, which can influence the reactivity and selectivity during coupling steps.

- Physicochemical parameters such as cLogP and topological polar surface area (tPSA) of related compounds suggest good bioavailability and drug-like properties, which are critical for downstream pharmacological applications.

Summary Table of Key Synthetic Steps and Conditions

| Step No. | Intermediate/Compound | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Nitro-substituted intermediate | Nucleophilic substitution | Alkyl bromide, K₂CO₃, solvent | 70–85 | Selective substitution at 4-position |

| 2 | Amino-substituted intermediate | Catalytic hydrogenation | Pd/C, H₂, room temperature | 80–95 | Efficient reduction of nitro to amine |

| 3 | Methoxyaniline derivative | Methylation (if needed) | Methyl iodide, base | 60–75 | Optional step depending on starting material |

| 4 | Final product | Purification | Chromatography or recrystallization | — | High purity required for biological use |

Q & A

Q. What are the recommended synthetic routes for 4-(2,2-dimethylmorpholin-4-yl)-2-methoxyaniline?

The compound can be synthesized via PyBOP®-mediated amidation, as demonstrated in similar morpholine-containing aniline derivatives. For example, coupling 2-methoxyaniline with a carboxylic acid derivative functionalized with a 2,2-dimethylmorpholine group in dry DMF, followed by purification via flash chromatography (silica gel, EtOAc/hexane gradient), yields the target compound . Alternative routes may involve reductive amination or nucleophilic substitution, leveraging the reactivity of the morpholine ring’s tertiary amine .

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Chromatography : Use HPLC with a C18 column (methanol/water mobile phase) to assess purity.

- Spectroscopy : Confirm the structure via H/C NMR (e.g., methoxy singlet at ~3.8 ppm, morpholine protons at 2.4–3.5 ppm) and high-resolution mass spectrometry (HRMS) .

- Crystallography : Single-crystal X-ray diffraction with SHELXL refinement provides definitive structural confirmation, particularly for resolving stereochemistry in the morpholine ring .

Q. What are the key physicochemical properties of this compound under varying solvent conditions?

Density (), viscosity (), and sound speed () in binary mixtures (e.g., with alcohols) can be measured experimentally (303.15–313.15 K). Negative excess molar volumes () and deviations in isentropic compressibility () suggest hydrogen bonding between the methoxy group and protic solvents like propan-1-ol . These properties are critical for optimizing reaction solvents or designing drug delivery systems.

Advanced Research Questions

Q. How can contradictions in thermodynamic data (e.g., VEV^EVE, κsE\kappa_s^EκsE) during physicochemical analysis be resolved?

Discrepancies arise from solvent-specific interactions (e.g., hydrogen bonding vs. charge transfer). Apply the Prigogine-Flory-Patterson (PFP) theory to model , accounting for free volume effects and intermolecular forces. For example, negative values in alcohol mixtures indicate strong H-bonding, while deviations in (viscosity) reflect steric effects from the morpholine’s dimethyl groups . Cross-validate with computational methods like COSMO-RS to quantify interaction energies.

Q. What experimental design considerations are critical for crystallizing this compound?

- Data Quality : High-resolution (>1.0 Å) X-ray data is essential for resolving the morpholine ring’s conformation. SHELXL’s robust refinement algorithms are recommended for handling twinning or disorder .

- Solvent Selection : Use low-polarity solvents (e.g., hexane/EtOAC) to minimize solvation effects. Slow evaporation at 4°C promotes crystal growth.

- Temperature Dependence : Monitor phase transitions via differential scanning calorimetry (DSC) to identify optimal crystallization temperatures.

Q. How does the methoxyaniline moiety influence the compound’s application in sensor materials?

The electron-rich methoxy group enhances π-conjugation, making the compound suitable for conductive polymers. For instance, poly(2-methoxyaniline) derivatives show selectivity toward SO and NO gases in QCM-based sensors. Functionalization with the dimethylmorpholine group could improve stability in humid environments . Electrochemical impedance spectroscopy (EIS) can quantify charge-transfer efficiency in thin-film configurations.

Q. What safety protocols are recommended given structural similarities to regulated aromatic amines?

The compound’s o-anisidine substructure (2-methoxyaniline) is classified as a potential carcinogen under OEKO-TEX® and REACH regulations. Implement:

Q. Methodological Notes

- Synthesis Optimization : Reaction yields can be improved using microwave-assisted synthesis (100°C, 30 min) to accelerate amidation .

- Data Reproducibility : Calibrate viscometers and densitometers with reference solvents (e.g., water, ethanol) before measuring and .

- Computational Support : DFT calculations (B3LYP/6-311+G(d,p)) predict electronic properties (e.g., HOMO/LUMO levels) for sensor or pharmaceutical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.